5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, in water at room temperature . Another method involves the use of a one-pot, three-component reaction, which is both efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions due to their high yield, short reaction time, and atomic economy . These reactions are advantageous as they reduce the need for solvent use and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by catalysts such as [CSPy]ZnCl3.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Catalysts like [CSPy]ZnCl3.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Shares a similar core structure but lacks the cyclopropyl group.
5-amino-3-bromo-1H-pyrazole-4-carbonitrile: Contains a bromine atom instead of a cyclopropyl group.
Uniqueness
5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block for more complex molecules.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N4/c8-3-5-6(4-1-2-4)10-11-7(5)9/h4H,1-2H2,(H3,9,10,11) |
InChI Key |
NXJLXRLAWMGLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)N)C#N |
Origin of Product |
United States |
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